N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
Description
N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit a range of chemical reactivities and biological effects.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-9-5-8-22(18-24)30-27(34)20-38-29-31-26-11-10-23(32-14-16-37-17-15-32)19-25(26)28(35)33(29)13-12-21-6-3-2-4-7-21/h2-11,18-19H,12-17,20H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWSNTZQWKWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Phenethyl Group: This step may involve nucleophilic substitution reactions.
Thioacetamide Formation: The thioacetamide moiety can be introduced via thiolation reactions using reagents like thiourea or thioacetic acid.
Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and Pressure Control: Optimizing temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced quinazolinone analogs.
Scientific Research Applications
Structural Features
The compound is characterized by:
- Methoxyphenyl group : Enhances lipophilicity and biological activity.
- Morpholine moiety : Contributes to the compound's pharmacological properties.
- Quinazolinone core : Known for various biological activities, including anticancer and antimicrobial effects.
Antiviral Properties
Preliminary investigations indicate that N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide may exhibit antiviral properties , particularly against respiratory viruses. This potential positions it as a candidate for further research in antiviral drug development.
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies, suggesting efficacy against various bacterial strains. Its complex structure allows for interactions that may inhibit bacterial growth. The following table summarizes its comparative antimicrobial activity against common pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | |
| Pseudomonas aeruginosa | Moderate inhibition | |
| Candida albicans | Low inhibition |
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures to this compound exhibit antitumor activity. The National Cancer Institute has evaluated related compounds, revealing significant antimitotic activity against human tumor cells .
Case Study 1: Antiviral Activity
A study focusing on the antiviral properties of related quinazolinone derivatives indicated that modifications to the structure could enhance efficacy against specific viral targets. This suggests that this compound could be optimized for better performance in antiviral applications.
Case Study 2: Antimicrobial Screening
Research conducted on structurally similar compounds showed that introducing electron-withdrawing groups significantly increased antimicrobial activity against Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that structural modifications to this compound could yield more potent derivatives .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide likely involves interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds with quinazolinone cores, such as gefitinib and erlotinib, which are used as anticancer agents.
Thioacetamide Derivatives: Compounds like thioacetamide itself, which is used in various chemical reactions.
Uniqueness
N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivities compared to other similar compounds.
Biological Activity
N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a methoxyphenyl group and a morpholino-thioquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 378.47 g/mol. The presence of both quinazoline and morpholine rings contributes to its biological activity.
1. Cytotoxicity
Recent studies have highlighted the cytotoxic effects of similar quinazoline derivatives against various cancer cell lines. For instance, derivatives containing the quinazoline structure have shown significant cytotoxicity against MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MCF-7 | < 1 |
| 6b | HeLa | 10 |
| 6c | HeLa | 100 |
In a comparative analysis, compounds similar to this compound exhibited IC50 values indicating that they are potent against MCF-7 cells, suggesting that structural modifications can enhance cytotoxicity .
2. Antibacterial Activity
The compound's antibacterial properties have been evaluated in several studies. For example, derivatives with similar structural motifs have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antibacterial activity is often attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in DNA replication or protein synthesis.
- Induction of Apoptosis : Similar derivatives have been shown to activate caspases leading to programmed cell death in cancer cells.
Case Studies
- Cytotoxic Evaluation : A study conducted on a series of quinazoline derivatives showed that substituents at specific positions significantly influenced their cytotoxicity against MCF7 cells. The presence of electron-withdrawing groups enhanced activity compared to their counterparts without such substitutions .
- Antibacterial Testing : In vitro assays demonstrated that compounds structurally related to this compound exhibited superior antibacterial properties compared to traditional antibiotics, suggesting potential for development as new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-methoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step heterocyclic chemistry. A general approach includes:
- Step 1 : Formation of the quinazolinone core via cyclization of precursors like 4-oxo-3-phenethyl-3,4-dihydroquinazoline derivatives under reflux with acetic anhydride or DMF .
- Step 2 : Introduction of the morpholino group at position 6 using nucleophilic substitution, typically requiring anhydrous conditions and bases like K₂CO₃ .
- Step 3 : Thioacetamide coupling via nucleophilic displacement of a chloroacetamide intermediate, optimized in dry acetone with triethylamine as a base .
- Critical Parameters : Temperature (reflux for cyclization), solvent polarity (DMF for solubility), and stoichiometric control of chloroacetamide derivatives to minimize byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thioacetamide linkage and aromatic substitution patterns. For example, the methoxyphenyl group shows a singlet at δ 3.8–4.0 ppm, while the morpholino protons appear as multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. Discrepancies between theoretical and observed values (±0.5% tolerance) are resolved via isotopic pattern analysis and purity checks using HPLC .
- TLC Monitoring : Used during synthesis to track reaction progress and isolate intermediates, with ethyl acetate/hexane (3:7) as a common mobile phase .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in analogs of this compound, particularly regarding SAR (Structure-Activity Relationship)?
- Answer : Contradictions often arise from subtle structural variations. For example:
- Morpholino vs. Piperidine Substitution : Morpholino groups enhance solubility but may reduce target binding affinity compared to bulkier amines. Comparative studies using analogs (e.g., replacing morpholino with piperidine) and in vitro assays (e.g., IC₅₀ measurements) clarify SAR trends .
- Thioacetamide Linkage : Replacing the thioether with an oxyacetamide group decreases electrophilicity, altering interaction with cysteine-rich enzymatic targets. Docking simulations and kinetic assays (e.g., Michaelis-Menten plots) help validate these effects .
- Data Normalization : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
Q. What strategies are recommended for resolving low yields in the final thioacetamide coupling step?
- Answer : Low yields (<50%) often stem from competing side reactions:
- Solvent Optimization : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
- Catalyst Use : Add catalytic KI (0.1–0.5 eq) to accelerate SN2 displacement .
- Temperature Control : Perform reactions at 0–5°C to suppress thiol oxidation, followed by gradual warming to room temperature .
- Intermediate Purity : Pre-purify the quinazolinone intermediate via recrystallization (ethanol/water) to remove residual amines that may quench reactivity .
Q. How does the electronic nature of substituents (e.g., methoxy vs. chloro groups) influence the compound’s reactivity and stability?
- Answer :
- Methoxy Groups : Electron-donating methoxy substituents (e.g., at position 3 of the phenyl ring) increase electron density on the acetamide nitrogen, enhancing hydrogen-bonding potential with biological targets .
- Chloro Groups : Electron-withdrawing chloro substituents (e.g., in analogs like N-(3-chloro-4-methoxyphenyl)- derivatives) improve oxidative stability but may reduce solubility in aqueous media .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) combined with HPLC-MS identify hydrolysis-prone sites (e.g., the thioether linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
